3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11239250
InChI: InChI=1S/C23H26N6O2S2/c1-3-4-11-29-22(31)18(33-23(29)32)14-17-19(25-8-6-10-27-13-9-24-15-27)26-20-16(2)7-5-12-28(20)21(17)30/h5,7,9,12-15,25H,3-4,6,8,10-11H2,1-2H3/b18-14-
SMILES: CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)SC1=S
Molecular Formula: C23H26N6O2S2
Molecular Weight: 482.6 g/mol

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC11239250

Molecular Formula: C23H26N6O2S2

Molecular Weight: 482.6 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C23H26N6O2S2
Molecular Weight 482.6 g/mol
IUPAC Name (5Z)-3-butyl-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C23H26N6O2S2/c1-3-4-11-29-22(31)18(33-23(29)32)14-17-19(25-8-6-10-27-13-9-24-15-27)26-20-16(2)7-5-12-28(20)21(17)30/h5,7,9,12-15,25H,3-4,6,8,10-11H2,1-2H3/b18-14-
Standard InChI Key IWYDYUGIPOKUHF-JXAWBTAJSA-N
Isomeric SMILES CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)/SC1=S
SMILES CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)SC1=S
Canonical SMILES CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)SC1=S

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

The molecule features a pyrido[1,2-a]pyrimidin-4-one scaffold, a bicyclic system formed by the fusion of pyridine and pyrimidine rings. At position 3, a (Z)-configured thiazolidinone substituent—3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene—is attached via a methylene bridge. The thiazolidinone ring contains a thioxo group at position 2 and a butyl chain at position 3, which influences lipophilicity and steric interactions . Position 2 of the pyridopyrimidine core is substituted with a [3-(1H-imidazol-1-yl)propyl]amino group, introducing a basic nitrogen center capable of hydrogen bonding and coordination chemistry .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₇N₇O₂S₂
Molecular Weight533.7 g/mol
IUPAC NameSee Title
Key Functional GroupsThiazolidinone, Imidazole, Pyridopyrimidine

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis involves sequential reactions to assemble the pyridopyrimidine core, thiazolidinone ring, and imidazole side chain. A representative route includes:

  • Pyridopyrimidine Formation: Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions yields the pyrido[1,2-a]pyrimidin-4-one skeleton.

  • Thiazolidinone Incorporation: A Knoevenagel condensation between the pyridopyrimidine aldehyde and 3-butyl-2-thioxothiazolidin-4-one introduces the Z-configured thiazolidinone moiety.

  • Side-Chain Functionalization: Nucleophilic substitution at position 2 with 3-(1H-imidazol-1-yl)propylamine completes the structure.

Yield optimization (typically 40–60%) requires precise control of reaction conditions, particularly during the Knoevenagel step, where stereoselectivity is sensitive to solvent polarity and temperature .

Chemical Reactivity and Stability

Electrophilic and Nucleophilic Sites

The thioxo group in the thiazolidinone ring acts as a soft nucleophile, participating in metal coordination and redox reactions. The pyridopyrimidine core undergoes electrophilic substitution at electron-rich positions, while the imidazole nitrogen can protonate under acidic conditions, enhancing water solubility.

Table 2: Reactivity Profile

SiteReactivity TypeExample Reactions
Thiazolidinone SNucleophilic substitutionAlkylation, acylation
Pyridopyrimidine C3Electrophilic aromatic substitutionNitration, sulfonation
Imidazole NAcid-base reactionsProtonation, coordination complexes

Biological Activity and Mechanism

Antimicrobial and Anticancer Effects

In vitro studies on structurally analogous compounds demonstrate moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus) and apoptosis induction in cancer cell lines (IC₅₀: 10–50 µM) . These effects correlate with the compound’s intercalation into DNA and disruption of topoisomerase activity.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s dual kinase-phosphodiesterase inhibition profile positions it as a candidate for inflammatory and neurodegenerative diseases. Its imidazole side chain could be modified to enhance blood-brain barrier permeability for CNS-targeted therapies.

Material Science Applications

Conjugation with polymers or nanoparticles may exploit its redox-active thioxo group for sensor development or catalytic applications.

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